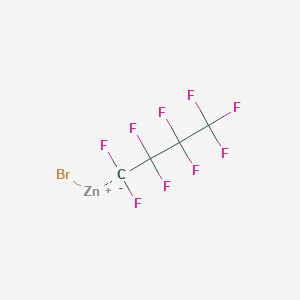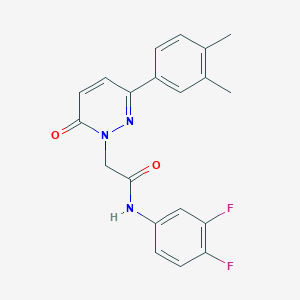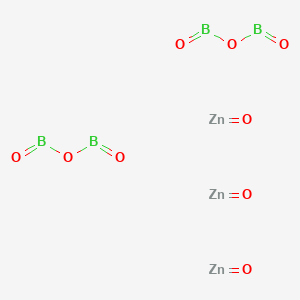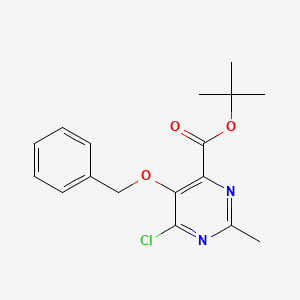![molecular formula C21H20O6 B14869705 (2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclocurcumin is a bioactive compound isolated from the rhizome of turmeric (Curcuma longa L.). It is a minor curcuminoid with the IUPAC name 2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydro-2H-pyran-4-one . Cyclocurcumin has garnered interest due to its unique chemical structure and potential therapeutic properties, including antioxidant, enzyme inhibitory, and antiviral activities .
准备方法
Cyclocurcumin can be synthesized from curcumin through a cyclization reaction. The synthesis involves the use of trifluoroacetic acid and dry benzene as solvents. The reaction is carried out at room temperature for 65 hours in the dark to prevent photoisomerization of the product
化学反应分析
Cyclocurcumin undergoes various chemical reactions, including:
Substitution: Cyclocurcumin can undergo nucleophilic addition reactions, similar to other curcuminoids.
Common reagents and conditions used in these reactions include oxidizing agents for scavenging studies and nucleophiles for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
作用机制
Cyclocurcumin exerts its effects through various mechanisms:
Antioxidant Activity: Cyclocurcumin scavenges free radicals, such as hydroxyl and superoxide radicals, through hydrogen-atom transfer mechanisms.
Enzyme Inhibition: Cyclocurcumin inhibits specific enzymes, potentially through molecular docking interactions.
Melanogenesis Stimulation: Cyclocurcumin enhances melanin synthesis and export by upregulating microphthalmia transcription factor (MITF) protein.
相似化合物的比较
Cyclocurcumin is structurally similar to other curcuminoids, such as curcumin and demethoxycurcumin. it differs in its reactivity and specific biological activities:
Demethoxycurcumin: This compound lacks one methoxy group compared to curcumin and has different biological activities.
属性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+/t19-/m0/s1 |
InChI 键 |
IZLBLUIBVMGMIY-NAASZUNDSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=O)C[C@H](O2)C3=CC(=C(C=C3)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


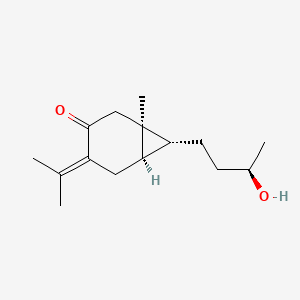
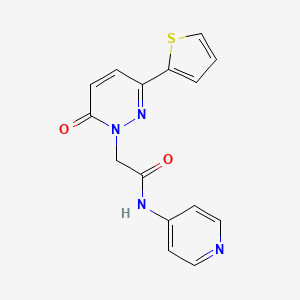
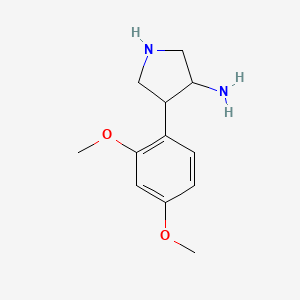
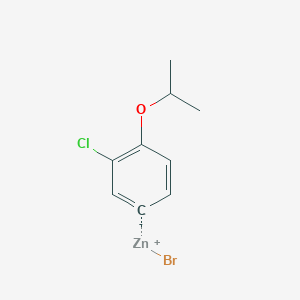
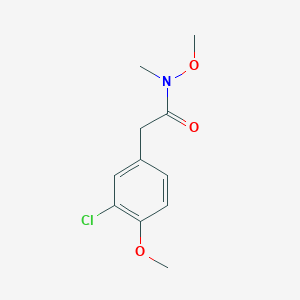
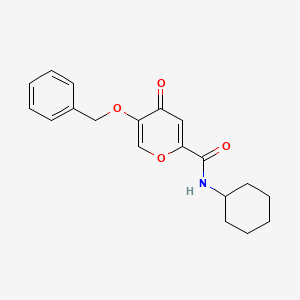
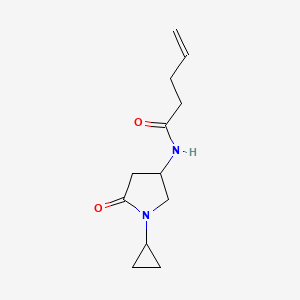
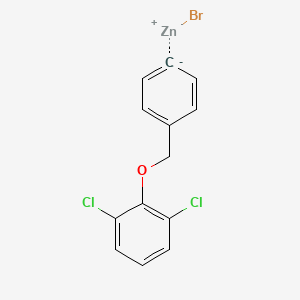
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
